molecular formula C12H8N2O4 B3228321 4-(3-Nitrophenyl)pyridine-3-carboxylic acid CAS No. 1261998-62-2

4-(3-Nitrophenyl)pyridine-3-carboxylic acid

Cat. No. B3228321
CAS RN: 1261998-62-2
M. Wt: 244.20 g/mol
InChI Key: NZQFPALQJPLGFU-UHFFFAOYSA-N
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Description

“4-(3-Nitrophenyl)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .

Scientific Research Applications

Extraction and Separation Processes

4-(3-Nitrophenyl)pyridine-3-carboxylic acid, also known as nicotinic acid, is significant in the food, pharmaceutical, and biochemical industries. Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents. Their research highlighted the efficiency of this process in separating and purifying nicotinic acid from dilute fermentation broths, a critical step in industrial applications (Kumar & Babu, 2009).

Synthesis and Chemical Transformation

Nishiwaki et al. (2006) conducted a study on the ring transformation leading to functionalized 4-aminopyridines, which are derivatives of pyridine-3-carboxylic acid. This study is important for understanding the chemical behavior and potential applications in synthesizing a variety of compounds, including those with biomedical relevance (Nishiwaki et al., 2006).

Kinetic and Mechanism Studies

Castro, Aliaga, and Santos (2004) examined the kinetics and mechanism of reactions involving pyridine-3-carboxylic acid derivatives. This research provides insights into the reaction behavior of these compounds, which is essential for their application in various chemical processes (Castro, Aliaga, & Santos, 2004).

Photochemical and Electron Transfer Studies

Fasani et al. (2006) investigated the intramolecular electron transfer in some nitrophenyldihydropyridines. Their work is crucial for understanding the photochemical properties of these compounds, which can lead to applications in photodynamic therapy and the design of novel photoinduced electron-transfer systems (Fasani et al., 2006).

Potential Industrial Applications

Dohare et al. (2018) synthesized pyrazolo-pyridine derivatives, including those with 4-(3-nitrophenyl)pyridine-3-carboxylic acid, and evaluated them as corrosion inhibitors for industrial use. This demonstrates the compound's utility in industrial applications, particularly in metal preservation and maintenance (Dohare et al., 2018).

properties

IUPAC Name

4-(3-nitrophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)11-7-13-5-4-10(11)8-2-1-3-9(6-8)14(17)18/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQFPALQJPLGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692558
Record name 4-(3-Nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitrophenyl)nicotinic acid

CAS RN

1261998-62-2
Record name 4-(3-Nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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